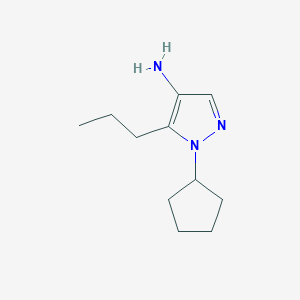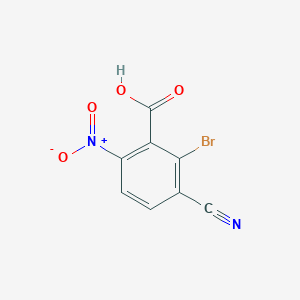
1-cyclopentyl-5-propyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 . It is a novel compound that has gained attention in scientific research for its diverse applications.
Molecular Structure Analysis
The InChI code for 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is 1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
1-cyclopentyl-5-propyl-1H-pyrazol-4-amine is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
Research on 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine and related compounds focuses primarily on their synthesis, with applications potentially extending into pharmaceuticals and materials science due to their structural significance in various heterocyclic compounds.
Chemodivergent Synthesis : A study by Prasanna et al. (2013) introduced a chemodivergent, multicomponent domino reaction in aqueous media, which efficiently synthesizes 4H-pyrano[2,3-c]pyrazol-6-amines from simple starting materials. This process underscores the compound's utility in generating complex molecular architectures, indicative of potential pharmaceutical applications (Prasanna, Perumal, & Menéndez, 2013).
Solid-Phase Syntheses : Shen et al. (2000) detailed a versatile solid-phase synthesis method for pyrazoles and isoxazoles, starting from resin-supported acetyl carboxylic acids. This method emphasizes the compound's adaptability in synthesizing highly substituted heterocycles, which are crucial in drug development and synthetic chemistry (Shen, Shu, & Chapman, 2000).
Safer Processes for Biaryl Bond Construction : In the quest for safer pharmaceutical synthesis processes, Hernández et al. (2010) developed a method for creating pyrazolo[1,5-f]phenanthridine derivatives. This method leverages catalytic direct C-H arylation, avoiding the use of toxic tin derivatives, highlighting the importance of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine derivatives in creating safer and more sustainable synthesis pathways (Hernández et al., 2010).
Environmental Benign Synthesis : Yu et al. (2013) reported an environmentally benign, solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This synthesis method aligns with green chemistry principles, showcasing the potential of 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine derivatives in contributing to environmentally sustainable chemical processes (Yu et al., 2013).
Multicomponent Domino Strategy : Kanchithalaivan et al. (2013) developed a four-component domino strategy for synthesizing novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. This approach highlights the compound's versatility in combinatorial chemistry, paving the way for rapid synthesis of diverse molecular libraries for drug discovery (Kanchithalaivan et al., 2013).
Safety and Hazards
The safety information available indicates that 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine may be dangerous. The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it may cause eye damage and may be harmful if swallowed .
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTDJQFSFJDKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)




